3,4-Dibromo-7-chloro-1H-indazole
Description
Overview of Indazole Heterocycles in Organic Synthesis and Material Science
Indazole and its derivatives are a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.netpolito.it These bicyclic heterocyclic compounds, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are pivotal building blocks in the synthesis of a wide array of molecules with significant biological activities. nih.govpnrjournal.com Their versatile structure allows for functionalization at various positions, leading to a vast number of derivatives with applications in pharmaceuticals and material science. researchgate.net In medicinal chemistry, the indazole nucleus is a "privileged structure," frequently found in therapeutic drugs. pnrjournal.comresearchgate.net Notably, several commercially available anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core. pnrjournal.comnih.gov
Beyond medicine, indazole derivatives are also being explored for their potential in material science. Their unique photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Furthermore, certain halogeno-substituted indazoles have demonstrated efficacy as corrosion inhibitors for metals like copper, highlighting their industrial utility. nih.gov
Significance of Halogenation in Modulating Chemical Reactivity of Indazole Scaffolds
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the indazole scaffold is a powerful strategy for fine-tuning its chemical and physical properties. nih.gov Halogenation can significantly alter the electronic nature of the indazole ring, influencing its reactivity in subsequent chemical transformations. nih.gov For instance, halogenated indazoles serve as versatile precursors for a multitude of organic reactions, including metal-catalyzed cross-coupling reactions like the Suzuki coupling, which are instrumental in constructing more complex molecules. rsc.orgchim.it
The position and type of halogen substituent can direct the regioselectivity of further functionalization. chim.it Moreover, the presence of halogens can enhance the biological activity of indazole derivatives. Studies have shown that the introduction of a halogen atom can lead to increased potency in kinase inhibitors. nih.gov The ability of halogens to modify properties like lipophilicity and metabolic stability is a key reason for their widespread use in drug design. nih.gov
A variety of methods have been developed for the halogenation of indazoles, including metal-free approaches that are considered more environmentally friendly. nih.govrsc.org These methods allow for the selective synthesis of mono-, poly-, and even hetero-halogenated indazoles by carefully controlling the reaction conditions. rsc.org
Historical Context and Evolution of 1H-Indazole Synthesis Methodologies
The synthesis of the indazole ring system dates back to the work of Emil Fischer in 1883. researchgate.netwikipedia.org Since then, a plethora of synthetic methods have been developed to construct this important heterocyclic core. Early methods often involved multi-step procedures with harsh reaction conditions.
Over the years, significant advancements have led to more efficient and versatile synthetic routes. These include:
Cyclization of o-haloaryl N-sulfonylhydrazones: This copper-catalyzed method provides a route to 1H-indazoles at lower temperatures and with lower catalyst loading compared to earlier techniques. nih.gov
Intramolecular C-H amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers an efficient pathway to 1H-indazoles. nih.gov
Metal-free approaches: The development of metal-free synthesis, such as the use of iodine in the presence of a base to cyclize arylhydrazones, represents a more sustainable approach. nih.gov
From 2-aminophenones: A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and operationally simple route to indazoles. organic-chemistry.org
From o-methylacetanilide: A general route involving nitrosation followed by rearrangement and cyclization has been established. chemicalbook.com
These evolving methodologies have expanded the accessibility and diversity of substituted indazoles for various research applications. organic-chemistry.org
| Synthetic Approach | Key Reagents/Catalysts | Advantages | Reference |
| Cyclization of o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | Lower temperature, lower catalyst loading | nih.gov |
| Intramolecular C-H amination | Palladium catalyst | Efficient | nih.gov |
| Metal-free cyclization of arylhydrazones | Iodine, potassium iodide, sodium acetate | Metal-free | nih.gov |
| From 2-aminophenones | Hydroxylamine derivatives | One-pot, metal-free, mild conditions | organic-chemistry.org |
| From o-methylacetanilide | Nitrosating agents | General route | chemicalbook.com |
Current Research Trends and Future Prospects in Halogenated Indazole Chemistry
Current research in halogenated indazole chemistry is vibrant and multifaceted, driven by the continuous demand for novel molecules in medicine and materials science. researchgate.netnih.gov A major focus remains on the development of new and more efficient synthetic methodologies, particularly those that are regioselective and environmentally benign. nih.govrsc.org This includes the exploration of metal-free catalytic systems and one-pot reactions to streamline the synthesis of complex halogenated indazoles. nih.govrsc.org
In the realm of medicinal chemistry, there is a strong emphasis on designing and synthesizing halogenated indazole derivatives as potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov The strategic placement of halogens is being used to optimize drug-like properties, including potency, selectivity, and pharmacokinetic profiles. nih.gov
The future of halogenated indazole chemistry holds great promise. The development of novel synthetic routes will undoubtedly unlock access to previously inaccessible derivatives with unique properties. nih.gov Continued exploration of their biological activities is expected to yield new therapeutic agents for a range of diseases. nih.govnih.gov Furthermore, the unique electronic and photophysical properties of halogenated indazoles will likely lead to their increased application in the design of advanced organic materials. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2ClN2 |
|---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
3,4-dibromo-7-chloro-2H-indazole |
InChI |
InChI=1S/C7H3Br2ClN2/c8-3-1-2-4(10)6-5(3)7(9)12-11-6/h1-2H,(H,11,12) |
InChI Key |
GKZSASXFQLLHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)Br)Cl |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3,4 Dibromo 7 Chloro 1h Indazole
Retrosynthetic Approaches and Strategic Disconnections
Retrosynthetic analysis of 3,4-Dibromo-7-chloro-1H-indazole reveals several potential disconnections to identify viable starting materials and synthetic routes. The core indazole ring system can be disconnected at the N1-N2 and C3-C3a bonds, a common strategy in indazole synthesis. This leads back to a suitably substituted o-halobenzonitrile or a related derivative and a hydrazine (B178648) source.
A primary retrosynthetic disconnection involves the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring. This suggests a precursor such as a 2-amino- or 2-halobenzonitrile derivative that can undergo cyclization with a nitrogen source. For this compound, a key precursor would be a 2,6-dihalogenated benzonitrile (B105546) with an additional bromine at the 5-position.
Another strategic disconnection can be made at the C3-N2 bond, which is characteristic of syntheses involving intramolecular cyclization of a hydrazone derivative. This approach would start from a substituted 2-halobenzaldehyde or acetophenone, which is then condensed with a hydrazine to form a hydrazone intermediate that subsequently cyclizes.
Precursor Synthesis and Functional Group Interconversions
The synthesis of appropriately substituted precursors is a critical step in the construction of the target molecule. This often involves multi-step sequences to install the required halogen atoms and the nitrile group at the correct positions on the benzene ring.
Preparation of Halogenated Benzonitrile Derivatives
The synthesis of the key precursor, 3-bromo-2,6-dichlorobenzonitrile (B3239784), has been described as a starting point for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine. nih.gov This suggests that a similar strategy could be employed for this compound. The synthesis of such precursors often begins with a commercially available, less substituted benzonitrile, such as 2,6-dichlorobenzonitrile (B3417380). nih.govresearchgate.net
A crucial step is the regioselective bromination of the benzonitrile ring. Direct bromination of 2,6-dichlorobenzonitrile can be challenging due to the deactivating nature of the chloro and cyano groups. However, specific brominating agents and conditions can achieve the desired regioselectivity. For instance, the use of potassium bromate (B103136) and sulfuric acid has been reported for the bromination of 2,6-dichlorobenzonitrile, although this method can be highly exothermic and may lead to side products. nih.gov
Table 1: Key Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 2,6-Dichlorobenzonitrile | Starting material for halogenated benzonitrile synthesis. nih.govresearchgate.net |
Multi-Component Reaction Approaches for Indazole Core Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like indazoles. rug.nlnih.govorganic-chemistry.org These reactions involve the one-pot combination of three or more starting materials to form a single product, incorporating substructures from each component. nih.gov
For the synthesis of the indazole core, an MCR could potentially involve a substituted o-halobenzaldehyde, an amine, and a source of azide (B81097). organic-chemistry.org Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been shown to produce 2H-indazoles. organic-chemistry.org While this directly leads to the 2H-tautomer, it highlights the potential of MCRs in constructing the indazole ring system. Adapting such a strategy for the synthesis of this compound would require a suitably substituted starting aldehyde and subsequent functional group manipulations.
Cyclization Strategies for 1H-Indazole Ring Construction
The final and most critical step in the synthesis is the formation of the 1H-indazole ring. Several cyclization strategies have been developed, each with its own advantages and limitations.
Hydrazine-Mediated Annulation Reactions
A widely used and practical method for constructing the 1H-indazole ring is the reaction of a substituted o-halobenzonitrile with hydrazine. nih.govacs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces a halogen atom (typically fluorine or chlorine) ortho to the nitrile group, followed by an intramolecular cyclization. nih.gov
In the context of synthesizing a compound structurally related to this compound, the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate (B1144303) has been investigated. nih.gov The reaction can proceed through two possible pathways: initial attack of hydrazine on the carbon bearing a chloro group, followed by intramolecular cyclization, or initial attack on the cyano group, followed by intramolecular SNAr cyclization. nih.gov The reaction conditions, such as the amount of hydrazine, solvent, and temperature, are crucial for achieving high conversion and regioselectivity. nih.gov For example, using 4 equivalents of hydrazine hydrate in 2-MeTHF at 95 °C has been found to be effective for similar transformations. nih.gov
A similar approach has been used in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the drug Lenacapavir, starting from 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) and hydrazine. nih.govchemrxiv.org The higher reactivity of the fluorine atom facilitates the initial SNAr reaction.
Transition-Metal-Catalyzed Cyclization Processes (e.g., Palladium-Catalyzed Intramolecular Amination)
Transition-metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the synthesis of N-heterocycles, including indazoles. acs.orgacs.orgrsc.org Palladium-catalyzed intramolecular amination, a variation of the Buchwald-Hartwig amination, is a notable method for forming the N-C bond in the indazole ring. acs.orgacs.orgnih.gov
This strategy typically involves the cyclization of a precursor containing a hydrazine moiety and an ortho-haloaryl group. For instance, N-aryl-N'-(o-bromobenzyl)hydrazines can undergo palladium-catalyzed intramolecular amination to yield 2-aryl-2H-indazoles. acs.orgnih.gov The combination of a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like dppf, and a base like t-BuONa, has proven effective for this transformation. acs.orgnih.gov
Similarly, palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can produce 1-aryl-1H-indazoles. acs.org The choice of ligand is critical, with chelating phosphines like rac-BINAP and dppf showing good efficacy. acs.org While these methods are powerful, they often require the synthesis of specific precursors and careful optimization of the catalytic system. The development of copper-catalyzed methods has also provided alternative routes for such cyclizations. scispace.comacs.org
Table 2: Comparison of Cyclization Strategies
| Cyclization Method | Key Reactants | Advantages | Disadvantages |
|---|---|---|---|
| Hydrazine-Mediated Annulation | Halogenated benzonitrile, Hydrazine | Often uses readily available starting materials, can be cost-effective. nih.gov | May require harsh conditions, potential for side reactions. nih.gov |
Benzyne (B1209423) Chemistry for Indazole Scaffolds
The construction of the core indazole ring system can be efficiently achieved through cycloaddition reactions involving benzyne. Benzyne, a highly reactive intermediate, is typically generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. orgsyn.org The reaction of benzyne with diazo compounds via a [3+2] cycloaddition is a powerful method for forming the indazole skeleton. orgsyn.orgorganic-chemistry.org
This process initially forms a 3H-indazole adduct, which may subsequently rearrange to the more stable 1H-indazole tautomer through a hydrogen shift. orgsyn.orgorgsyn.org The nature of the substituents on both the benzyne and the diazo compound influences the reaction's outcome and efficiency. orgsyn.org Another related approach involves the 1,3-dipolar cycloaddition of in situ generated nitrile imines with benzyne, which provides a rapid and convergent route to N(1)-C(3) disubstituted indazoles. acs.orgnih.govthieme-connect.de While these methods primarily build the fundamental indazole framework, they provide access to precursors that can then undergo targeted halogenation to yield complex products like this compound.
Regioselective Halogenation and Functionalization at Specific Positions (C3, C4, C7)
Achieving the specific 3,4-dibromo-7-chloro substitution pattern requires highly controlled, regioselective halogenation reactions. The inherent reactivity of the indazole ring positions (C3, C4, C5, C6, C7) can be manipulated through the careful choice of reagents, reaction conditions, and the presence of directing groups. nih.govrsc.org Generally, the C3 position of 1H-indazoles is susceptible to electrophilic attack, but functionalizing the C4 and C7 positions, especially with different halogens, demands more nuanced strategies. nih.govchim.it
A practical synthesis of the related compound 7-bromo-4-chloro-1H-indazol-3-amine highlights the feasibility of these specific halogenation patterns, starting from 2,6-dichlorobenzonitrile and involving a regioselective bromination followed by cyclization with hydrazine. semanticscholar.orgresearchgate.net
Directed Bromination Methodologies
Directed bromination is essential for introducing bromine atoms at the C3 and C4 positions. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of indazoles. nih.govrsc.org The regioselectivity of the bromination can be influenced by the solvent and temperature. For instance, treating N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS in DMF at elevated temperatures resulted in selective C7 bromination. nih.gov
Other brominating agents like dibromohydantoin (DBDMH) have been used for efficient, site-specific bromination at the C3 position, often enhanced by methods such as ultrasound assistance. rsc.orgresearchgate.net For a molecule like this compound, a multi-step process would likely be required, potentially involving initial bromination at one position, followed by functionalization and subsequent bromination at the second required position, guided by the electronic effects of the existing substituents.
| Brominating Agent | Typical Position(s) Targeted | Key Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C7, C5 | Used on 4-substituted 1H-indazoles in DMF at 80 °C for C7 selectivity. | nih.gov |
| Dibromohydantoin (DBDMH) | C3 | Ultrasound-assisted reaction in EtOH at 40 °C. | rsc.orgresearchgate.net |
| Bromine (Br₂) | C3, C5, C7 | Can lead to mixtures of mono- and di-brominated products with poor selectivity. | rsc.orgnih.gov |
Targeted Chlorination Techniques
Targeted chlorination is necessary to install the chloro group specifically at the C7 position. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose. rsc.orgchim.it The reactivity and selectivity of NCS can be tuned by adjusting reaction conditions. For example, metal-free direct halogenation of 2H-indazoles with NCS in ethanol (B145695) can achieve selective chlorination. rsc.orgnih.gov The synthesis of hetero-halogenated indazoles, such as 3-bromo-7-chloro derivatives, has been accomplished through sequential bromination and chlorination steps, demonstrating the ability to target the C7 position with a chloro substituent after another position has been functionalized. rsc.orgnih.gov
Poly-halogenation and Hetero-halogenation Strategies
The synthesis of this compound is a prime example of poly-halogenation and, more specifically, hetero-halogenation (involving different halogens). Efficient strategies for creating such molecules often rely on a "one-pot, two-step" approach. rsc.orgnih.gov This involves performing a regioselective halogenation with one type of halogen, followed by the introduction of a second, different halogen in a subsequent step without isolating the intermediate.
For instance, a 2H-indazole can first be brominated at the C3 position using NBS, followed by the addition of NCS to achieve chlorination at the C7 position, yielding a 3-bromo-7-chloro-2H-indazole. rsc.orgnih.gov The order of halogen introduction can be critical, as the electronic properties of the first halogen substituent will influence the reactivity and regioselectivity of the second halogenation step. Studies have shown that obtaining 3-bromo-7-chloro-2H-indazoles generally results in higher yields than the reverse 3-chloro-7-bromo sequence, which may be attributed to the lower reactivity of the C7 position and the higher activity of NBS compared to NCS. rsc.orgnih.gov
| Step 1 (Reagent) | Step 2 (Reagent) | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| Bromination (NBS) | Chlorination (NCS) | 3-Bromo-7-chloro-2H-indazoles | Moderate | rsc.orgnih.gov |
| Chlorination (NCS) | Bromination (NBS) | 3-Chloro-7-bromo-2H-indazoles | 65–74% | rsc.orgnih.gov |
Protecting Group Strategies and Their Impact on Regioselectivity
Protecting groups are indispensable tools for achieving the complex substitution pattern of this compound. The indazole nucleus has two nitrogen atoms (N1 and N2) that can be alkylated or acylated, and direct alkylation often leads to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org Protecting one of these nitrogens can block its reactivity and, more importantly, direct subsequent functionalization to specific carbon atoms.
A 2-(trimethylsilyl)ethoxymethyl (SEM) group, for example, can be used to selectively protect the N2 position of the indazole ring. nih.govacs.org The SEM group at N2 can then direct regioselective lithiation at the C3 position, allowing for the introduction of various electrophiles. nih.govacs.org This strategy provides a powerful method for ensuring that one of the bromine atoms is installed at C3. The choice of protecting group and the position it occupies (N1 vs. N2) significantly impacts the electronic distribution of the ring and thus the regioselectivity of subsequent electrophilic substitution reactions like halogenation. nih.govbeilstein-journals.org After the desired substitutions are made, the protecting group can be cleanly removed under specific conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acid. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Fine-tuning reaction conditions is critical for maximizing the yield and selectivity of the desired poly-halogenated indazole. Key parameters that are often optimized include the choice of solvent, base, temperature, reaction time, and the stoichiometry of reagents. researchgate.net For instance, in the N1-alkylation of an indazole, switching the solvent from DMF to dioxane dramatically increased the yield from around 52% to 96%. beilstein-journals.org
| Reaction Type | Parameter Optimized | Condition/Reagent | Effect | Reference |
|---|---|---|---|---|
| N1-Alkylation | Solvent | Dioxane (vs. DMF, Chlorobenzene) | Increased yield to 96% | beilstein-journals.org |
| C7-Bromination | Temperature | 80 °C (vs. room temperature) | Increased yield from low to 84% | nih.gov |
| C3-Bromination | Method | Ultrasound irradiation | Enabled reaction completion in 30 min under mild conditions | rsc.org |
| C7-Chlorination | Solvent | Water (vs. EtOH) | Achieved good yields in an environmentally friendly solvent | nih.gov |
Modern Synthetic Approaches: Green Chemistry and Flow Chemistry
The principles of green chemistry and the application of flow technologies are at the forefront of modern organic synthesis. These approaches aim to reduce waste, minimize energy consumption, and enhance safety, all of which are critical considerations in the production of complex molecules like this compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis of indazole derivatives has been shown to be effective for various precursors. For instance, the synthesis of 1-H indazole and 4-chloro-1-H indazole has been successfully achieved using microwave irradiation with starting materials like ortho-chlorobenzaldehyde and 2,6-dichloro benzaldehyde (B42025) in an aqueous medium. jchr.org This approach offers a rapid and efficient alternative to conventional heating methods. jchr.org
Table 1: Examples of Microwave-Assisted Synthesis of Indazole Derivatives
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| o-Chlorobenzaldehyde | 1-H Indazole | Microwave, H₂O | - | jchr.org |
| 2,6-Dichlorobenzaldehyde | 4-Chloro-1-H indazole | Microwave, H₂O | - | jchr.org |
| 2,6-Dichloronicotinic acid | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Microwave, 50°C, 5 min | - | scielo.org.mx |
Note: Specific yield data was not provided in the source material.
The application of microwave technology to the synthesis of this compound would likely involve the reaction of a suitably substituted precursor, such as a halogenated 2-aminobenzaldehyde (B1207257) or a related derivative, with a nitrogen source under microwave irradiation. The optimization of reaction parameters such as temperature, time, and solvent would be crucial for achieving high yields and purity.
Continuous Flow Synthesis Protocols
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and facile scalability. While specific continuous flow protocols for this compound are not documented in the available literature, the synthesis of other heterocyclic compounds, including indazoles, has been successfully demonstrated using this approach.
Flow chemistry has been employed for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, which are key intermediates in the synthesis of several drugs. nih.gov This highlights the capability of flow systems to handle multi-step sequences efficiently. nih.gov The development of a continuous flow process for this compound would likely involve the sequential introduction of reagents into a microreactor system, with precise control over residence time and temperature to optimize the reaction at each stage.
Table 2: General Parameters in Continuous Flow Synthesis
| Parameter | Description | Importance |
| Flow Rate | The rate at which the reaction mixture is pumped through the reactor. | Determines the residence time and throughput. |
| Residence Time | The average time a molecule spends in the reactor. | Crucial for reaction completion. |
| Temperature | The temperature at which the reaction is conducted. | Significantly influences reaction kinetics. |
| Pressure | The pressure within the reactor system. | Can be used to superheat solvents and accelerate reactions. |
| Mixing | The efficiency of mixing of the reagents. | Critical for ensuring homogeneous reaction conditions. |
The adaptation of a synthetic route for this compound to a continuous flow process would require careful consideration of these parameters to achieve the desired product with high efficiency and purity.
Metal-Free and Eco-Friendly Catalytic Systems
A significant advancement in the synthesis of halogenated indazoles is the development of metal-free catalytic systems, which align with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. Research has demonstrated the successful regioselective mono- and poly-halogenation of 2H-indazoles using simple and environmentally benign reagents. rsc.org
An unprecedented metal-free method for the halogenation of 2H-indazoles has been developed, allowing for the synthesis of mono- and poly-halogenated products by adjusting the reaction conditions. rsc.org This approach utilizes N-halosuccinimides (NCS and NBS) as halogenating agents and can be performed in eco-friendly solvents like water. rsc.org Although this research focuses on 2H-indazoles, the principles can be extended to the synthesis of 1H-indazole derivatives.
For instance, the reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) can yield the mono-brominated product in high yield. rsc.org By modifying the reaction conditions, poly-halogenated derivatives can also be obtained. rsc.org This methodology offers high selectivity, good functional group tolerance, and operational simplicity. rsc.org
Furthermore, electrochemical methods have emerged as a green and efficient alternative for the halogenation of 2H-indazoles. researchgate.net These methods utilize inexpensive and readily available sodium halides (NaCl, NaBr) in the absence of metal catalysts and external oxidants, offering a broad substrate scope and high functional group compatibility. researchgate.net
Table 3: Examples of Metal-Free Halogenation of 2H-Indazoles
| Substrate | Reagent | Product | Yield (%) | Reference |
| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | 3-Bromo-2-phenyl-2H-indazole | 88 | rsc.org |
| 2-Phenyl-2H-indazole | NCS | 3-Chloro-2-phenyl-2H-indazole | - | researchgate.net |
Note: Specific yield data for the chlorination reaction was not provided in the source material.
The synthesis of this compound could potentially be achieved through a stepwise or one-pot metal-free halogenation of a suitable indazole precursor. This would involve the careful selection of halogenating agents and reaction conditions to control the regioselectivity of the bromination and chlorination steps.
Iii. Reaction Chemistry and Advanced Transformations of 3,4 Dibromo 7 Chloro 1h Indazole
Reactivity of Halogen Atoms on the Indazole Scaffold
The reactivity of the halogen atoms on the 3,4-dibromo-7-chloro-1H-indazole core is dictated by their position and inherent chemical properties. In transition-metal-catalyzed reactions, the order of reactivity for halogens is generally I > Br > Cl. thieme-connect.deresearchgate.net This principle suggests that the two bromine atoms at the C3 and C4 positions will be significantly more reactive than the chlorine atom at the C7 position. The relative reactivity between the C3-Br and C4-Br can be influenced by the electronic environment of the indazole ring and the specific reaction conditions employed. nih.govchim.it The C3 position of the indazole ring is often electronically activated, making it a common site for functionalization. nih.govchim.it
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comnih.gov
For this compound, the halogen atoms themselves are moderately electron-withdrawing, and the fused pyrazole (B372694) ring also influences the electron density of the benzene (B151609) ring. An SNAr reaction would involve a strong nucleophile attacking the aromatic ring, leading to the displacement of one of the halogen atoms. youtube.com While direct examples on this specific molecule are scarce, the principles of SNAr suggest that the reaction is possible, particularly under forcing conditions with strong nucleophiles like alkoxides or amides. researchgate.netmdpi.commdpi.com The chlorine atom at C7 or the bromine at C4 could potentially be displaced. The pyridine-type nitrogen atom in the indazole ring can help stabilize the negative charge that develops during the nucleophilic attack. researchgate.net However, without strong activating groups like a nitro group, these reactions are generally less facile than the cross-coupling reactions discussed below.
Metal-halogen exchange is a fundamental organometallic reaction that involves the transfer of a halogen atom from an organic halide to an organometallic compound. thieme-connect.deresearchgate.net This reaction is commonly performed using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to generate a new organolithium species. nih.govacs.org A key aspect of this reaction is its selectivity, with the exchange rate being significantly faster for heavier halogens (I > Br >> Cl). nih.gov
In the case of this compound, treatment with an organolithium reagent is expected to selectively initiate a lithium-bromine exchange at either the C3 or C4 position, leaving the C7-chloro group intact. nih.gov This process would yield a lithiated indazole intermediate. thieme-connect.de This highly reactive intermediate is not typically isolated but is quenched in situ with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, or alkyl halides) to introduce a wide range of functional groups at the C3 or C4 position. The choice between C3 and C4 for the exchange would be influenced by factors such as steric hindrance and the thermodynamic stability of the resulting lithiated species. thieme-connect.de
Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govyonedalabs.com For this compound, these reactions provide a highly efficient and selective pathway for functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for sequential or site-selective couplings, enabling the introduction of diverse substituents onto the indazole core. thieme-connect.dersc.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate, forming a new carbon-carbon bond. nih.govmdpi.com This reaction is valued for its mild conditions, broad functional group tolerance, and the stability of the organoboron reagents. yonedalabs.commdpi.com
For this compound, Suzuki-Miyaura coupling is expected to occur preferentially at one of the C-Br bonds. thieme-connect.denih.gov By carefully selecting the catalyst, ligand, base, and reaction temperature, it is possible to achieve mono-arylation at either the C3 or C4 position. rsc.orgnih.gov Subsequent coupling at the remaining C-Br bond and finally at the less reactive C-Cl bond could allow for the synthesis of tri-substituted indazoles. Studies on related dihaloindazoles have shown that the C3 position is often more reactive in Suzuki couplings. researchgate.net However, selectivity can be finely tuned by the choice of the palladium ligand and other reaction parameters. rsc.org
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| PdCl₂(dppf)·DCM | dppf (intrinsic) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C | nih.gov |
| Pd(PPh₃)₄ | PPh₃ (intrinsic) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | rsc.org |
| PdCl₂(dtbpf) | dtbpf (intrinsic) | Cs₂CO₃ | DMF | 120 °C | mdpi.com |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone method for the synthesis of vinylated aromatic and heteroaromatic compounds. libretexts.org
The application of the Heck reaction to this compound would allow for the introduction of vinyl substituents. Similar to other palladium-catalyzed couplings, the reaction would proceed with high selectivity at the more reactive C-Br positions over the C-Cl bond. nih.gov By controlling the stoichiometry and reaction conditions, mono- or di-vinylated products could potentially be synthesized. The choice of catalyst, base, and the potential use of additives like tetraalkylammonium salts can be crucial to optimize yields and prevent side reactions such as dehalogenation. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 °C | researchgate.net |
| Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 100 °C | nih.gov |
| Pd(OAc)₂ | None (Jeffery conditions) | K₂CO₃ | DMF/H₂O | 130 °C | nih.gov |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 80 °C | organic-chemistry.org |
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net It typically employs a copper(I) co-catalyst and an amine base, providing a direct and efficient route to substituted alkynes. thieme-connect.deresearchgate.net
In the context of this compound, the Sonogashira reaction would enable the regioselective introduction of alkynyl groups. The established reactivity hierarchy (Br > Cl) ensures that the coupling would occur at the C3 and/or C4 positions. thieme-connect.deresearchgate.net Studies on 5-bromo-3-iodoindazoles have demonstrated that Sonogashira coupling proceeds selectively at the more reactive C-I bond, allowing for subsequent functionalization at the C-Br position. thieme-connect.de By analogy, a stepwise alkynylation of this compound could be envisioned, first at one of the C-Br positions under carefully controlled conditions, followed by further coupling reactions.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 70 °C | thieme-connect.de |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 °C | researchgate.net |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | epdf.pub |
| Pd(OAc)₂ | CuI | DBU | Acetonitrile | 60 °C | researchgate.net |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. wikipedia.org This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines. For a substrate such as this compound, the two bromine atoms at positions C3 and C4 are potential sites for Buchwald-Hartwig amination.
The general transformation involves the reaction of the halo-indazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over the years, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BippyPhos) demonstrating broad substrate scope and high catalytic activity, even with less reactive aryl chlorides. youtube.comnih.gov
While specific literature examples detailing the Buchwald-Hartwig amination on this compound are scarce, the principles of the reaction are well-established for a wide range of aryl halides. wikipedia.org The relative reactivity of the C3-Br versus the C4-Br bond would be a key factor in determining the regioselectivity of a mono-amination reaction. This selectivity can often be controlled by carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature. It is conceivable that either mono- or di-amination could be achieved, providing access to a diverse range of 3,4-diaminated-7-chloro-1H-indazole derivatives. Two efficient methods have been developed to construct the indazole nucleus itself utilizing palladium-catalyzed intramolecular C-N bond formation, highlighting the utility of this chemistry in indazole synthesis. nih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partners | Ref. |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | Aryl Bromides / Primary & Secondary Amines | youtube.com |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | K₃PO₄ | t-Amyl alcohol | 100 | Aryl Chlorides / Indoles | nih.gov |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Aryl Triflates / Primary Amines | wikipedia.org |
This table presents generalized conditions and the reactivity of this compound would need empirical validation.
Stille Coupling
The Stille coupling is another cornerstone of palladium-catalyzed cross-coupling, forming carbon-carbon bonds by reacting an organic halide with an organostannane reagent. youtube.comyoutube.comyoutube.com For this compound, the C3-Br and C4-Br bonds are again the reactive sites for this transformation, enabling the introduction of various alkyl, vinyl, and aryl substituents.
Research on the functionalization of dihaloindazoles has provided insights into the potential selectivity of such reactions. For instance, studies on 3-bromo-4-iodoindazoles have shown that palladium-mediated cross-coupling reactions, including the Stille coupling, can be employed to introduce substituents at the C4 position. researchgate.net Given the generally higher reactivity of C-I bonds over C-Br bonds in palladium catalysis, this suggests that selective coupling at one position over another in a dihalo-substrate is feasible. In the case of this compound, subtle differences in the electronic environment and steric hindrance of the C3 and C4 positions might allow for regioselective Stille coupling under optimized conditions.
A typical Stille coupling involves a palladium(0) catalyst, such as Pd(PPh₃)₄, and is performed in a non-polar solvent like toluene or dioxane. The reaction is compatible with a wide array of functional groups, a key advantage of the Stille reaction. youtube.com
Table 2: General Conditions for Stille Cross-Coupling of Dihaloindazoles
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Coupling Partners | Ref. |
| Pd(PPh₃)₄ | - | - | Toluene | 90-110 | 3-Bromo-4-iodoindazoles / Organostannanes | researchgate.net |
| Pd(OAc)₂ | XPhos | CsF | Dioxane | 100 | Aryl Bromides / Organostannanes | nih.gov |
| PdCl₂(PPh₃)₂ | - | CuI | DMF | 60-80 | Aryl Bromides / Alkynylstannanes | researchgate.net |
This table illustrates general conditions based on related substrates; specific application to this compound would require optimization.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. nih.gov For this compound, the available C-H bonds for such transformations are located at the C5 and C6 positions of the indazole core.
Directed C-H Activation and Functionalization
Controlling the regioselectivity of C-H activation is a major challenge. One of the most successful strategies involves the use of a directing group, which coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in the ortho-position. rsc.org While the target molecule itself does not possess a classic directing group, the nitrogen atoms of the pyrazole ring can act as intrinsic directing groups. sioc-journal.cn
Furthermore, functional groups can be installed at the N1 position to direct C-H activation. For example, rhodium(III)-catalyzed C-H olefination has been achieved at the C7-position of 1H-indazoles using a removable N,N-diisopropylcarbamoyl directing group at the N1 position. researchgate.net Although this directs to C7, which is blocked by a chloro-substituent in the target compound, the principle demonstrates the feasibility of directing group strategies for indazoles.
In the case of this compound, achieving selective functionalization at either C5 or C6 would be challenging due to the similar electronic nature of these positions. However, subtle steric and electronic influences from the surrounding halogen substituents might favor one position over the other under specific catalytic conditions. Research on the C7-arylation of 4-nitro- or 4-carboxy-1H-indazoles shows that an electron-withdrawing group at C4 can effectively direct functionalization, suggesting that the C4-bromo substituent could influence the reactivity of the adjacent C5-H bond. researchgate.net
Photo- and Electrocatalytic C-H Functionalization
In recent years, photocatalysis and electrocatalysis have become increasingly important for sustainable chemistry, enabling C-H functionalization under mild conditions using light or electricity as the energy source. smolecule.comrsc.orgd-nb.inforsc.orgresearchgate.net These methods often proceed through radical intermediates and can offer different reactivity and selectivity profiles compared to traditional transition-metal-catalyzed reactions.
For indazoles, visible-light-induced photocatalysis has been employed for various transformations, including C-H functionalization. rsc.orgresearchgate.net These reactions can be mediated by metal-based photocatalysts, organic dyes, or through the formation of electron-donor-acceptor (EDA) complexes. While specific applications to a polyhalogenated substrate like this compound have not been reported, the general methodologies hold promise for the functionalization of its C5-H and C6-H bonds. The electronic properties of the halogenated indazole would likely play a significant role in its ability to participate in photoredox cycles.
Derivatization at the 1H-Indazole Nitrogen Atom (N1-Functionalization)
The N1 nitrogen of the indazole ring is a key site for derivatization, as substitution at this position significantly impacts the molecule's biological activity and physicochemical properties. The alkylation or arylation of the N-H group is a common and crucial transformation.
N-Alkylation and N-Arylation Strategies
The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. d-nb.infobeilstein-journals.org The ratio of these isomers is highly dependent on the substitution pattern of the indazole ring, the nature of the alkylating agent, the base, and the solvent used.
Systematic studies on substituted indazoles have revealed important trends. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is often selective for producing the N1-alkylated product, which is typically the thermodynamically more stable isomer. d-nb.infobeilstein-journals.org However, the electronic nature of substituents on the benzene ring can dramatically alter this selectivity. It has been shown that strong electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, can reverse the selectivity to strongly favor the N2 isomer. beilstein-journals.org
Given that this compound possesses electron-withdrawing halogen atoms at both the C4 and C7 positions, it is plausible that its N-alkylation could favor the N2 product. The chlorine atom at C7, in particular, would be expected to exert a strong electronic pull, potentially making the N2 position more nucleophilic or the resulting N2-alkylated product more stable. N-arylation reactions, often performed under palladium or copper catalysis, would likely be subject to similar regioselectivity influences.
Table 3: Factors Influencing Regioselectivity in Indazole N-Alkylation
| Substituent Position | Substituent Type | Preferred Isomer | Rationale | Ref. |
| C3 | Bulky (e.g., t-butyl) | N1 (>99%) | Steric hindrance disfavors N2 substitution | beilstein-journals.org |
| C7 | Electron-withdrawing (e.g., NO₂) | N2 (>96%) | Electronic effects favoring N2 attack/stability | beilstein-journals.org |
| C4, C7 (Hypothetical) | Halogen (Br, Cl) | Likely N2 favored | Cumulative electron-withdrawing effect | - |
The entry for this compound is a scientifically-based hypothesis and awaits experimental confirmation.
Selective N1 vs N2 Isomer Formation and Control
The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products, as the 1H-indazole is in equilibrium with its 2H-tautomer. nih.gov The regioselectivity of this reaction is highly sensitive to the substitution pattern on the indazole ring, the nature of the alkylating agent, the base employed, and the reaction solvent. beilstein-journals.orgnih.gov
For this compound, the presence of a chloro group at the 7-position is expected to significantly influence the N1/N2 selectivity. Studies on similarly substituted indazoles, such as those with electron-withdrawing groups at C7, have shown a preference for N2-alkylation. beilstein-journals.org This preference can be attributed to the electronic effect of the C7 substituent, which can influence the relative nucleophilicity of the N1 and N2 atoms.
Conversely, research on the N-alkylation of various substituted indazoles has demonstrated that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated isomer. beilstein-journals.orgnih.gov This suggests that by carefully selecting the reaction conditions, a degree of control over the isomer distribution can be achieved.
A recent study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a compound with a substitution pattern that offers some parallels to this compound, provides valuable insights. beilstein-journals.org This work demonstrated that highly regioselective N1- and N2-alkylations could be achieved with excellent yields by modulating the reaction conditions. beilstein-journals.org Density Functional Theory (DFT) calculations suggested that a chelation mechanism involving a cesium cation can favor the formation of N1-substituted products, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org
Table 1: Factors Influencing N1 vs. N2 Regioselectivity in Indazole Alkylation
| Factor | Influence on Regioselectivity | General Outcome |
| Substituents | Electron-withdrawing groups at C7 | Generally favor N2-alkylation beilstein-journals.org |
| Bulky substituents at C3 | Can favor N1-alkylation due to steric hindrance wuxibiology.com | |
| Base/Solvent System | NaH in THF | Often favors N1-alkylation beilstein-journals.orgnih.gov |
| Cs2CO3 | Can favor N1-alkylation through a chelation mechanism beilstein-journals.org | |
| Reaction Conditions | Thermodynamic vs. Kinetic Control | Can lead to different isomer ratios |
Ring Transformations and Cycloaddition Reactions
Ring transformations and cycloaddition reactions of the indazole core are less common than substitutions but offer powerful strategies for the synthesis of novel heterocyclic systems. For this compound, the presence of multiple halogen substituents could potentially be exploited in cross-coupling reactions that might lead to ring-transformed products or serve as handles for cycloaddition precursors.
The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the potent anti-HIV agent Lenacapavir, involves the formation of the indazole ring from a substituted benzonitrile (B105546). smolecule.comnih.gov This highlights the synthetic accessibility of the polysubstituted indazole core, which is a prerequisite for exploring its further transformations.
While specific examples of ring transformations or cycloaddition reactions involving this compound are not documented in the searched literature, the general reactivity of indazoles in such reactions provides a framework for potential future investigations. For instance, the indazole ring can be viewed as a diene or a dipolarophile in certain cycloaddition reactions, although the aromaticity of the system often makes such reactions challenging.
Further research into the reaction chemistry of this compound could uncover novel synthetic pathways and expand the utility of this highly functionalized heterocyclic building block.
Iv. Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 3,4-Dibromo-7-chloro-1H-indazole. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial relationships can be assembled.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule.
¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple, showing signals for the two aromatic protons on the benzene (B151609) ring and the N-H proton. The aromatic protons (H-5 and H-6) would appear as distinct doublets due to coupling with each other. Their chemical shifts are influenced by the surrounding electron-withdrawing halogen substituents. The N-H proton typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. chemicalbook.com
¹³C NMR: The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms in the indazole ring system. The chemical shifts of these carbons are highly dependent on their position relative to the nitrogen atoms and the halogen substituents. researchgate.net Carbons directly bonded to the electronegative bromine and chlorine atoms (C-3, C-4, C-7) will be shifted significantly downfield. The quaternary carbons (C-3a and C-7a) also exhibit characteristic chemical shifts.
¹⁵N NMR: Although less common, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms in the pyrazole (B372694) ring. The chemical shifts of N-1 and N-2 would confirm their respective bonding environments within the heterocyclic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-1 | ~13.0 (broad s) | - |
| C-3 | - | ~115-125 |
| C-4 | - | ~110-120 |
| H-5 | ~7.4-7.6 (d) | ~120-130 |
| H-6 | ~7.2-7.4 (d) | ~125-135 |
| C-7 | - | ~130-140 |
| C-3a | - | ~140-150 |
| C-7a | - | ~145-155 |
Note: Predicted values are based on general data for halogenated indazoles and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the specific substitution pattern (regiochemistry).
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling and adjacency on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show clear correlations for C-5/H-5 and C-6/H-6, confirming their assignments.
H-5 correlating to C-3a, C-4, and C-7.
H-6 correlating to C-4, C-7a, and C-5.
The N-H proton (H-1) correlating to C-3, C-3a, and C-7a. These correlations are instrumental in confirming the placement of the bromine atoms at positions 3 and 4, and the chlorine atom at position 7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A NOESY spectrum could show correlations between H-6 and the N-H proton, providing further evidence for the 1H-indazole tautomeric form.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. researchgate.net
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₃Br₂ClN₂), HRMS would be used to confirm its elemental composition. The theoretical exact mass would be calculated, and the experimental value from HRMS must match this value within a very narrow tolerance (typically <5 ppm). The presence of two bromine atoms and one chlorine atom creates a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive indicator of the presence and number of these halogen atoms.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides valuable structural information. researchgate.net For halogenated compounds like this indazole, fragmentation often involves the sequential loss of halogen atoms and other small neutral molecules. researchgate.net
Table 2: Predicted Key Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragmentation | Resulting Fragment Ion (m/z) |
| [M]⁺ | Loss of Br | [M-Br]⁺ |
| [M]⁺ | Loss of HBr | [M-HBr]⁺ |
| [M-Br]⁺ | Loss of Br | [M-2Br]⁺ |
| [M-Br]⁺ | Loss of HCN | [M-Br-HCN]⁺ |
| [M-HBr]⁺ | Loss of Cl | [M-HBr-Cl]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of the molecule's functional groups. nih.gov These methods are complementary and provide a molecular fingerprint that is useful for identification. nih.govresearchgate.net
N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3100-3300 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.
Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-Halogen Stretches: The vibrations corresponding to the carbon-halogen bonds (C-Br and C-Cl) are found in the lower frequency region of the spectrum (< 800 cm⁻¹). These bands can confirm the presence of the halogen substituents.
Table 3: Characteristic IR and Raman Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Ring Stretching | 1400 - 1600 |
| C-H In-plane Bending | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 650 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. For a molecule like this compound, this technique would provide precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate the crystal packing.
While specific crystallographic data for this compound is not widely published in publicly accessible literature, a hypothetical data table based on expected structural parameters is presented below. The acquisition of such data would typically involve single-crystal X-ray diffraction analysis.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.2 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 753.48 |
| Z | 4 |
| Calculated Density (g/cm³) | 2.73 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined through X-ray crystallographic analysis.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for verifying the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A typical analysis would involve injecting a solution of the compound onto a stationary phase, often a C18 silica (B1680970) gel column, and eluting it with a mobile phase, which is a mixture of solvents such as acetonitrile (B52724) and water. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that, when compared to a reference standard, can confirm its identity. The area under the peak in the chromatogram is proportional to the concentration, allowing for the quantification of purity. Commercial suppliers of this compound often provide HPLC data to certify its purity, which is typically expected to be ≥95-98%.
Table of Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of separation and identification. While the volatility of this compound might be a limiting factor, derivatization could potentially be employed to enhance its volatility for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The mass spectrum displays the molecular ion peak, corresponding to the molecular weight of the compound, and a series of fragment ion peaks. This fragmentation pattern is unique to a specific molecule and serves as a "molecular fingerprint," confirming its identity.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule. For this compound (C₇H₃Br₂ClN₂), the theoretical elemental composition can be calculated based on its atomic constituents and their atomic weights. Experimental values obtained from an elemental analyzer are then compared to these theoretical values to confirm the empirical formula of the synthesized compound. A close correlation between the experimental and theoretical values provides strong evidence for the compound's compositional integrity.
Table of Theoretical vs. Expected Experimental Elemental Analysis Data:
| Element | Theoretical % | Expected Experimental % Range |
| Carbon (C) | 27.09 | 26.8% - 27.4% |
| Hydrogen (H) | 0.97 | 0.8% - 1.2% |
| Nitrogen (N) | 9.03 | 8.8% - 9.2% |
Note: The expected experimental range accounts for the typical instrumental variance of ±0.4%.
V. Computational and Theoretical Investigations of 3,4 Dibromo 7 Chloro 1h Indazole and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Geometry
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup and three-dimensional arrangement of atoms in a molecule. For halogenated indazoles, these calculations help elucidate the effects of multiple electron-withdrawing halogen substituents on the electronic environment and geometry of the heterocyclic core.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable geometric structure (molecular optimization) of molecules and to calculate a variety of electronic properties. In the case of substituted indazoles, DFT calculations can predict bond lengths, bond angles, and dihedral angles, revealing how the steric and electronic influence of bromine and chlorine atoms distorts the planar indazole ring.
For a molecule like 3,4-Dibromo-7-chloro-1H-indazole, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311G**, would first find the lowest energy conformation. From this optimized geometry, properties such as the dipole moment, atomic charges, and orbital energies are determined. Studies on other indazoles have successfully used DFT to explore reaction mechanisms and regioselectivity, demonstrating the reliability of this approach. beilstein-journals.org For instance, DFT calculations have been employed to understand the regioselectivity in the alkylation of substituted indazoles by comparing the energies of different reaction pathways. beilstein-journals.org
Table 1: Predicted Geometric and Electronic Properties of a Model Halogenated Indazole using DFT (Note: This table presents typical data for a model substituted indazole system based on general knowledge and findings for related compounds, as specific data for this compound is not available.)
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -3578.9 | Indicates the overall stability of the molecule at 0 K. |
| Dipole Moment (Debye) | 3.5 D | Quantifies the overall polarity of the molecule, influenced by the electronegative halogen atoms. |
| C3-Br Bond Length (Å) | 1.89 Å | Reflects the covalent bond distance between the carbon and bromine atoms. |
| C4-Br Bond Length (Å) | 1.88 Å | Reflects the covalent bond distance between the carbon and bromine atoms. |
| C7-Cl Bond Length (Å) | 1.75 Å | Reflects the covalent bond distance between the carbon and chlorine atoms. |
| N1-N2 Bond Angle (°) | 112.5° | A key angle defining the geometry of the pyrazole (B372694) portion of the indazole ring. |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy, especially for electronic properties.
They are particularly valuable for benchmarking results obtained from more approximate methods like DFT. For halogenated systems, where electron correlation effects can be significant, high-level ab initio calculations can offer a more precise description of the electronic structure. For example, comparative studies on related heterocyclic systems have shown that while DFT methods like B3LYP provide excellent geometries, methods like MP2 might be necessary for more accurate energy calculations. Theoretical studies on indazole derivatives have utilized both DFT and ab initio methods to investigate electronic properties and reactivity, often finding that the results are comparable, lending confidence to the DFT approach for larger systems.
Reactivity Predictions and Mechanistic Insights
Beyond static properties, computational chemistry excels at predicting how a molecule will behave in a chemical reaction. For this compound, this involves identifying the most reactive sites and mapping out the energy landscape of potential reaction pathways.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical indicators of chemical reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing halogen atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indazole. FMO analysis helps predict whether the molecule will be more susceptible to nucleophilic or electrophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for Substituted Indazoles (Note: This table illustrates the expected trend in orbital energies for indazole derivatives. Specific values for this compound would require dedicated calculation.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1H-Indazole (Reference) | -6.1 | -0.5 | 5.6 |
| A Halogenated Indazole Derivative | -6.8 | -1.9 | 4.9 |
To understand a chemical reaction mechanism in detail, chemists use computations to identify the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For reactions involving this compound, such as N-alkylation or further substitution, TS calculations can reveal the most favorable pathway. For example, computational studies on the reaction of indazoles with CO2 to form carbamic acids have mapped the energetic profiles, including the transition states, to understand the reaction feasibility. researchgate.net Similarly, DFT calculations have been used to find transition state structures in the alkylation of indazoles, providing insights into why one nitrogen atom reacts in preference to the other. beilstein-journals.org A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map plots the electrostatic potential onto the molecule's electron density surface.
Red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, which are areas that are electron-deficient and susceptible to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP surface would be expected to show significant negative potential around the nitrogen atoms of the indazole ring, particularly the "pyridinic" nitrogen (N2), making them likely sites for protonation and alkylation. The hydrogen atom on the N1 nitrogen would be a region of positive potential. The electron-withdrawing nature of the bromine and chlorine atoms would influence the potential across the benzene (B151609) ring, making the carbon atoms they are attached to less negative than in unsubstituted indazole. This analysis provides a clear, intuitive picture of the molecule's reactivity.
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These simulations provide a theoretical spectrum that, when compared with experimental data, can aid in structural elucidation and the assignment of spectral features.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. These calculated frequencies correspond to the fundamental vibrational modes. Comparison with experimental IR spectra can help in assigning the observed absorption bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C-N, and C-X (where X is a halogen) bonds. For a molecule like this compound, computational analysis can help distinguish the vibrational modes associated with the indazole core from those of the halogen substituents.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the premier computational tool for simulating electronic absorption spectra. gaussian.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) and their corresponding oscillator strengths can be predicted. youtube.comnih.gov These calculations can reveal the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of chromophoric systems like the indazole ring. The solvent environment can also be modeled to study its effect on the absorption spectrum.
Illustrative Data Table for Simulated UV-Vis Spectra of a Substituted Heterocycle (Example) Note: The following data is hypothetical and for illustrative purposes to show how TD-DFT results are typically presented. It does not represent actual calculated values for this compound.
| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| 310 | 4.00 | 0.25 | HOMO -> LUMO |
| 285 | 4.35 | 0.18 | HOMO-1 -> LUMO |
| 260 | 4.77 | 0.35 | HOMO -> LUMO+1 |
Molecular Dynamics Simulations (for non-biological interactions)
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment in non-biological contexts. acs.org For this compound, MD simulations could be employed to understand its behavior in different solvents or its interaction with surfaces.
These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on the femtosecond to microsecond timescale. Key parameters that can be extracted from MD simulations include radial distribution functions, which describe the local ordering of molecules, and transport properties like diffusion coefficients.
For halogenated organic compounds, MD simulations have been used to study their behavior at interfaces, such as the air-water interface. researchgate.net Such studies can reveal the preference of these molecules for the interface over the bulk phase, which has implications for their environmental fate and transport. While specific MD simulation data for this compound is not available, the principles from studies on similar molecules would apply.
Illustrative Data Table for MD Simulation Parameters of a Halogenated Organic Molecule (Example) Note: This table presents typical parameters that might be reported in an MD simulation study and is for illustrative purposes only.
| Parameter | Value |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Force Field | OPLS-AA |
| Solvent | Water (TIP3P model) |
Adsorption and Surface Interaction Studies (e.g., corrosion inhibition studies)
The indazole scaffold is a common feature in molecules designed as corrosion inhibitors for metals. youtube.com Computational studies, particularly DFT and MD simulations, are valuable tools for investigating the adsorption of such molecules on metal surfaces and elucidating the mechanism of corrosion inhibition. researchgate.net
DFT Calculations for Adsorption: DFT can be used to model the interaction between an inhibitor molecule and a metal surface (e.g., an iron or copper slab). By calculating the adsorption energy, the strength of the interaction can be quantified. A negative and high value for the adsorption energy indicates a strong and spontaneous adsorption process. orientjchem.org Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment can provide insights into the inhibitor's efficiency. For instance, a high HOMO energy suggests a greater ability to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates a capacity to accept electrons from the metal.
Molecular Dynamics Simulations for Corrosion Inhibition: MD simulations can model the dynamic process of inhibitor adsorption on a metal surface in a corrosive environment (e.g., an aqueous acidic solution). These simulations can visualize the formation of a protective inhibitor film on the surface and provide information on the orientation of the adsorbed molecules. The interaction energy between the inhibitor and the metal surface can be calculated, providing a measure of the binding strength.
While specific studies on this compound as a corrosion inhibitor are not documented in the searched literature, the presence of nitrogen heteroatoms and the aromatic system suggests it could have potential in this application. The halogen atoms would also influence its electronic properties and adsorption behavior.
Illustrative Data Table for Theoretical Corrosion Inhibition Parameters of a Heterocyclic Compound (Example) Note: The following data is based on typical values found in computational studies of corrosion inhibitors and is for illustrative purposes.
| Quantum Chemical Parameter | Calculated Value |
| EHOMO (eV) | -6.5 |
| ELUMO (eV) | -1.2 |
| Energy Gap (ΔE) (eV) | 5.3 |
| Dipole Moment (Debye) | 3.8 |
| Adsorption Energy on Fe(110) (kJ/mol) | -150 |
Vi. Advanced Applications in Organic Synthesis and Material Science
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The presence of multiple halogen substituents on the indazole framework provides a rich platform for a variety of chemical transformations, particularly cross-coupling reactions. This allows for the selective introduction of different functional groups, paving the way for the synthesis of a wide array of complex organic molecules. The differential reactivity of the bromine and chlorine atoms can potentially be exploited for sequential and site-selective modifications.
The indazole nucleus is a "privileged" structure in medicinal chemistry, appearing in a number of approved drugs. pnrjournal.com The functionalization of the indazole core is a key strategy in the development of new therapeutic agents. Halogenated indazoles are particularly useful in this regard, serving as versatile precursors for the synthesis of more elaborate heterocyclic systems through transition metal-catalyzed cross-coupling reactions. scilit.comchim.it For instance, the bromine atoms at the C3 and C4 positions of 3,4-Dibromo-7-chloro-1H-indazole could readily participate in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig type couplings, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups. This capability is crucial for building libraries of diverse indazole derivatives for biological screening.
A notable example of the importance of halogenated indazoles is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the potent anti-HIV drug Lenacapavir. semanticscholar.orgresearchgate.netchemrxiv.org The synthesis of this complex molecule relies on the regioselective functionalization of a halogenated precursor. chemrxiv.org By analogy, this compound could serve as a starting point for a variety of substituted indazoles with potential biological activities. The ability to perform sequential cross-couplings at the C3 and C4 positions would allow for the creation of intricate substitution patterns, leading to novel heterocyclic scaffolds.
Table 1: Potential Cross-Coupling Reactions at the Bromine-Substituted Positions of this compound
| Cross-Coupling Reaction | Reagent | Potential Product |
| Suzuki Coupling | Arylboronic acid | Aryl-substituted indazole |
| Stille Coupling | Organostannane | Alkyl- or aryl-substituted indazole |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted indazole |
| Buchwald-Hartwig Amination | Amine | Amino-substituted indazole |
| Heck Coupling | Alkene | Alkenyl-substituted indazole |
The construction of polycyclic aromatic systems is of great interest for applications in materials science and as core structures in complex natural products. The multiple reactive sites on this compound make it an attractive starting material for the synthesis of fused polycyclic systems. Through intramolecular or intermolecular cyclization reactions following functionalization, it is conceivable to build larger, more complex ring systems onto the indazole core. For example, a double Heck reaction or a sequence of coupling and cyclization reactions could lead to the formation of novel polycyclic heteroaromatics. The synthesis of carbazole (B46965) derivatives, which are important in materials for optoelectronics, often involves the cyclization of substituted biphenyls. google.com A similar strategy could be envisioned starting from a suitably functionalized derivative of this compound.
Ligand Design in Organometallic Chemistry and Catalysis
Indazole-based ligands have gained prominence in the field of organometallic chemistry and catalysis due to their unique electronic and steric properties. The nitrogen atoms of the indazole ring can coordinate to transition metals, and the substituents on the ring can be modified to fine-tune the properties of the resulting metal complexes.
The development of novel ligands is crucial for advancing transition metal catalysis. Indazole-containing phosphine (B1218219) ligands have recently been designed and applied in gold(I) catalysis. acs.orgnih.gov The indazole moiety in these ligands can be readily modified, for example, by methylation of a nitrogen atom, which alters the electronic properties of the ligand and the catalytic activity of the corresponding metal complex. acs.orgnih.gov Starting from this compound, one could envision the synthesis of a variety of phosphine, N-heterocyclic carbene (NHC), or other types of ligands. The halogen atoms would offer handles for further functionalization, allowing for the creation of a library of ligands with varying steric and electronic profiles. These ligands could then be screened for their efficacy in a range of catalytic transformations, such as cross-coupling reactions, C-H activation, and asymmetric catalysis.
The presence of halogen atoms on an indazole ligand can significantly influence its coordination to a metal center and the reactivity of the resulting complex. Halogens are electron-withdrawing through the sigma framework but can be electron-donating through resonance. This dual nature allows for the fine-tuning of the electronic properties of the metal center. nih.gov The coordination chemistry of halogenated N-heterocyclic carbene (NHC) ligands, for example, has been studied, revealing the impact of halogen substitution on the σ-donor ability of the carbene carbon. nih.gov A ligand derived from this compound would be expected to be a weaker σ-donor compared to its non-halogenated counterpart, which could be beneficial in certain catalytic cycles that are promoted by a more electrophilic metal center. The multiple halogen atoms also provide potential sites for secondary interactions with the metal or substrate, which could influence the selectivity of a catalytic reaction.
Development of Optoelectronic and Advanced Functional Materials
Pi-conjugated heterocyclic compounds are at the forefront of research in optoelectronic and advanced functional materials, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. ossila.comrsc.org The properties of these materials can be tuned by modifying their molecular structure.
The indazole ring, being a nitrogen-containing heterocycle, is an attractive scaffold for the design of new optoelectronic materials. societechimiquedefrance.fr The high nitrogen content and the ability to introduce various substituents make it possible to tailor the electronic and photophysical properties of indazole-based molecules. societechimiquedefrance.fr The introduction of heavy atoms like bromine can enhance spin-orbit coupling, which is a desirable feature for applications in phosphorescent OLEDs. While no specific studies on the optoelectronic properties of this compound have been reported, the general interest in N-heterocycles for such applications suggests that this compound and its derivatives could be promising candidates for further investigation. societechimiquedefrance.fr The synthesis of highly fluorescent and electron-deficient tetrazo[1,6-b]indazoles highlights the potential of the indazole core in creating novel photoactive materials. societechimiquedefrance.fr The functionalization of this compound through cross-coupling reactions could lead to extended π-conjugated systems with interesting optical and electronic properties.
Precursors for Organic Semiconductors
Organic semiconductors are foundational materials for a new generation of electronic devices that are flexible, lightweight, and can be manufactured at a low cost. The performance of these materials is intrinsically linked to their molecular structure, which influences their charge transport properties and energy levels. Halogenation is a key strategy in the design of high-performance organic semiconductors. capes.gov.brresearchgate.net
The introduction of halogen atoms, such as bromine and chlorine, into an organic molecule can significantly modify its electronic properties. Specifically, halogens are electron-withdrawing, which tends to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can improve the material's stability in air and facilitate electron injection and transport, which is particularly desirable for creating n-type semiconductors. capes.gov.brresearchgate.net
While direct studies on this compound as an organic semiconductor precursor are not extensively documented in public literature, its structure is highly relevant. Indazole derivatives are recognized as important building blocks in material science. chemimpex.com The combination of the indazole scaffold with multiple halogen atoms suggests that this compound could serve as a versatile precursor for creating more complex, conjugated systems with specific semiconducting properties. The bromine atoms, in particular, are excellent leaving groups for cross-coupling reactions (like Suzuki or Stille couplings), allowing for the extension of the π-conjugated system, a critical step in the synthesis of advanced semiconductor materials. rsc.org
Table of Potential Effects of Halogenation on Indazole-Based Semiconductors:
| Structural Feature | Potential Effect on Semiconductor Properties | Rationale |
| Indazole Core | Provides a rigid, planar heterocyclic backbone. | Facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. |
| Chlorine Atom | Lowers HOMO/LUMO energy levels, enhances electron affinity. | Improves stability and can promote n-type semiconducting behavior. capes.gov.br |
| Bromine Atoms | Serve as reactive sites for further π-system extension. | Enables synthesis of larger, conjugated molecules with tunable bandgaps via cross-coupling reactions. rsc.org |
Applications in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic semiconductors, utilized in displays and solid-state lighting. The efficiency and color of an OLED are determined by the properties of the organic materials used in its emissive layer. Halogenated organic compounds are increasingly being explored for use in OLEDs to enhance device performance and stability. capes.gov.brresearchgate.net
The incorporation of halogens can influence key parameters such as the emission wavelength, quantum efficiency, and operational lifetime of an OLED device. For instance, the electron-withdrawing nature of chlorine and bromine can be used to tune the bandgap of the material, thereby altering the color of the emitted light. Furthermore, halogenated materials can exhibit improved thermal and morphological stability, leading to longer-lasting and more reliable devices.
While there is no specific research detailing the use of this compound in OLEDs, its molecular framework is pertinent. Heterocyclic compounds are a major class of materials used in OLEDs, and halogenation provides a powerful tool for fine-tuning their optoelectronic properties. The potential for this molecule to act as a building block for larger, emissive molecules or as a host material in the emissive layer makes it a candidate for future research in this area. Related nitrogen-containing heterocyclic systems, such as triindole derivatives, have shown promise in OLED applications, reinforcing the potential of this class of compounds. researchgate.net
Applications in Agrochemical and Specialty Chemical Synthesis
The indazole ring is a "privileged scaffold" in medicinal and agricultural chemistry, meaning it is a structural motif that frequently appears in biologically active compounds. The introduction of halogen atoms can dramatically enhance the biological efficacy of these molecules. rsc.org Therefore, halogenated indazoles like this compound are valuable intermediates in the synthesis of novel agrochemicals and specialty chemicals. chemimpex.comrsc.org
Research has shown that various indazole derivatives possess potent fungicidal, insecticidal, and miticidal properties. googleapis.com The development of new pesticides is critical to combat the emergence of resistant pests and to provide more environmentally benign solutions. googleapis.com The specific substitution pattern of halogens on the indazole ring can be fine-tuned to optimize activity against target pests while minimizing effects on non-target organisms. A related compound, 7-Bromo-3-chloro-1H-indazole, has been specifically identified as a compound of interest for developing new agrochemicals to enhance crop protection. chemimpex.com
Reported Agrochemical Activities of Related Indazole Compounds:
| Compound Class | Reported Activity | Potential Application | Reference |
| Substituted Indazoles | Fungicidal, Insecticidal, Miticidal | Crop protection against fungi, insects, and mites | googleapis.com |
| Halogenated Indazoles | Biocides, Agrochemicals | Broad-spectrum pest control | rsc.org |
| 7-Bromo-3-chloro-1H-indazole | Novel Agrochemicals | Development of next-generation pesticides | chemimpex.com |
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. A key aspect of this field is the design of molecules that can spontaneously organize into larger, well-defined structures, a process known as self-assembly. Halogenated organic molecules are of significant interest in this area due to their ability to form "halogen bonds."
A halogen bond is a highly directional, non-covalent interaction between a halogen atom in one molecule and a Lewis basic atom (like oxygen, nitrogen, or another halogen) in a neighboring molecule. The bromine and chlorine atoms on the this compound ring are potential halogen bond donors. These interactions, along with other non-covalent forces like π-π stacking of the indazole rings and hydrogen bonding involving the N-H group, could guide the self-assembly of this molecule into ordered, supramolecular structures such as tapes, sheets, or crystals with unique properties.
The ability of halogenated heterocycles to engage in specific molecular recognition processes is fundamental to their potential use in crystal engineering, and for their interactions with biological macromolecules like proteins. researchgate.netnih.gov While the specific self-assembly behavior of this compound has not been reported, its structure provides the necessary functionalities to participate in complex supramolecular architectures, making it a promising candidate for research in materials science and molecular recognition.
Vii. Emerging Trends and Future Research Directions
Development of Highly Chemo- and Regioselective Transformations
The precise control of reactivity at specific positions of a molecule, known as chemo- and regioselectivity, is a cornerstone of modern organic synthesis. For a polyhalogenated scaffold like 3,4-Dibromo-7-chloro-1H-indazole, achieving selective transformations without disturbing the existing halogen atoms is a significant challenge. Research has focused on developing catalyst-based approaches to enhance the efficiency and selectivity of indazole synthesis and functionalization. benthamdirect.com
Recent breakthroughs include metal-free methods for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NBS for bromination, NCS for chlorination). rsc.orgnih.gov These methods allow for the controlled synthesis of mono- or poly-halogenated products by carefully tuning reaction conditions, such as solvent and temperature. rsc.orgnih.govresearchgate.net For instance, researchers have demonstrated that mono-halogenation can be effectively carried out in environmentally friendly solvents like water or ethanol (B145695). nih.gov Furthermore, sequential halogenation has been used to produce hetero-polyhalogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles. rsc.orgresearchgate.net These selective C-H functionalization strategies are crucial for accessing complex derivatives and avoiding the formation of isomeric mixtures that are difficult to separate. researchgate.netscilit.com
| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| NBS | EtOH | 50 | 3-Bromo-2H-indazole | 85-95 | nih.gov |
| NCS | EtOH | 50 | 3-Chloro-2H-indazole | 81-91 | nih.gov |
| NBS then NCS | EtOH | 50 | 3-Bromo-7-chloro-2H-indazole | 65-70 | rsc.org |
| NCS then NBS | EtOH | 50 | 3-Chloro-7-bromo-2H-indazole | 65-74 | rsc.org |
Table 1. Examples of Regioselective Halogenation of 2H-Indazoles. This table showcases conditions for selective halogenation, a key strategy for synthesizing complex molecules like this compound.
Microfluidic and High-Throughput Synthesis Methodologies
The transition from traditional batch synthesis to continuous flow chemistry and high-throughput screening represents a major leap in synthetic efficiency and safety. Flow chemistry, often conducted in microreactors, offers enhanced control over reaction parameters, improved heat and mass transfer, and safer handling of hazardous reagents like hydrazine (B178648), which is often used in indazole synthesis. acs.orgacs.org
A general and versatile route for synthesizing a range of substituted indazoles has been developed using a flow reactor. acs.org This approach facilitates rapid synthesis and scale-up on demand, which is highly valuable for producing pharmaceutically interesting fragments. acs.orgacs.org While the yields may sometimes be moderate, the "fit-for-purpose" conditions allow for the quick generation of diverse analogues without extensive optimization. acs.org High-throughput screening has also been instrumental in the discovery of bioactive indazole derivatives, enabling the rapid evaluation of large compound libraries. nih.gov For a molecule like this compound, these methodologies could enable safer production and faster exploration of its derivatization potential.
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools for predicting chemical reactivity and designing synthetic routes. youtube.com A significant challenge in the synthesis of heterocycles is predicting the regioselectivity of C-H functionalization. nih.govresearchgate.net ML models, such as Random Forest and LightGBM, are now being developed to predict reaction outcomes with high accuracy. nih.govresearchgate.netchemrxiv.orgrsc.org These models are trained on large datasets of experimental results or quantum chemical calculations to learn the complex relationships between a molecule's structure and its reactivity. chemrxiv.orgnih.gov
For example, a Random Forest model demonstrated 94.2% site accuracy in predicting the regioselectivity of radical C-H functionalization of heterocycles. nih.govresearchgate.net Similarly, the RegioML model uses machine learning to forecast the regioselectivity of electrophilic aromatic substitutions. chemrxiv.orgrsc.org Such predictive power would be invaluable for designing synthetic pathways to molecules like this compound or for predicting how it might react in subsequent functionalization steps. Beyond prediction, AI is also driving the development of autonomous synthesis robots that can explore and optimize reaction conditions for nanomaterials, a concept that could be adapted for complex organic molecules in the future. nih.gov
| Model Type | Prediction Task | Accuracy/Precision | Reference |
| Random Forest | Radical C-H Functionalization Regioselectivity | 94.2% Site Accuracy | nih.govresearchgate.net |
| LightGBM (RegioML) | Electrophilic Aromatic Substitution Regioselectivity | 88% Precision (Test Set) | chemrxiv.orgrsc.org |
Table 2. Performance of Machine Learning Models in Predicting Regioselectivity. These models can accelerate the design of synthetic routes for complex heterocycles.
Sustainable and Resource-Efficient Chemical Processes
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve resource efficiency. rasayanjournal.co.inresearchgate.net This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.org
For the synthesis of halogenated indazoles, greener methods are being actively explored. One approach involves using hydrogen peroxide as a clean oxidant with ammonium (B1175870) halides in aqueous acetic acid, which provides yields and purities comparable to traditional methods using N-bromosuccinimide. researchgate.net The use of water as a solvent for metal-free halogenations has also proven successful. nih.gov Other strategies include the use of natural, biodegradable catalysts like lemon peel powder combined with ultrasound irradiation to drive the reaction. researchgate.net These sustainable approaches not only minimize hazardous waste but can also lead to more cost-effective and safer manufacturing processes, which is highly relevant for the industrial production of indazole-based compounds. benthamdirect.com
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Expanding the toolkit of chemical reactions is essential for accessing novel molecular architectures. Research into indazole chemistry is uncovering new reactivity patterns and transformations that were previously inaccessible. One area of innovation is the development of metal-free, direct C-H functionalization reactions, which offer a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.orgnih.gov
Another example is the use of [3+2] cycloaddition reactions between arynes and diazo compounds or sydnones to construct the indazole ring system under mild conditions. organic-chemistry.orgorganic-chemistry.org This method provides a direct and efficient route to a wide range of substituted indazoles. organic-chemistry.org Furthermore, more complex transformations, such as Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC-like) rearrangements, have been used to synthesize fluorinated indazoles from 1,2,4-oxadiazole (B8745197) precursors. researchgate.net Exploring such unprecedented transformations for the this compound core could unlock novel derivatives with unique biological or material properties.
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-Dibromo-7-chloro-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : A practical approach involves bromination and cyclization steps. For example, halogenation of a dichlorobenzonitrile precursor using N-bromosuccinimide (NBS) in sulfuric acid at 0–25°C can introduce bromine atoms regioselectively (yield: 80%, purity: 95% by qNMR) . Key parameters include:
- Temperature control : Maintaining 0°C during reagent addition minimizes side reactions.
- Solvent selection : Sulfuric acid acts as both solvent and catalyst, enhancing electrophilic substitution.
- Stoichiometry : A 1.07:1 molar ratio of NBS to substrate ensures minimal dibrominated byproducts.
Post-synthesis, purification via recrystallization (e.g., water-ethanol mixtures) improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-) identify substituent positions via coupling constants (e.g., for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected : 343.79 for ) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving halogen bonding patterns .
Q. What strategies are recommended for improving solubility in biological assays?
- Methodological Answer :
- Co-solvent systems : DMSO (10 mM stock solutions) is preferred for initial dissolution due to its polar aprotic nature .
- Surfactants : Polysorbate-80 (0.1% w/v) enhances aqueous solubility for in vitro studies.
- pH adjustment : For ionizable groups, buffered solutions (pH 7.4) stabilize the compound in physiological conditions .
Advanced Research Questions
Q. How can reaction mechanisms for bromination/chlorination in indazole derivatives be experimentally validated?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare ratios using deuterated substrates to identify rate-determining steps.
- Intermediate trapping : Quench reactions at partial conversion (e.g., with NaSO) to isolate intermediates for LC-MS analysis .
- DFT calculations : Model transition states (e.g., using Gaussian 16) to predict regioselectivity, corroborated by experimental yields .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for halogenated indazoles?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR chemical shifts with XRD-derived bond lengths (e.g., C-Br: ~1.9 Å) to confirm substituent positions .
- Dynamic effects : Account for tautomerism (e.g., 1H vs. 2H-indazole forms) using variable-temperature NMR .
- Reliability protocols : Apply empirical falsification frameworks (e.g., refutability checks via iterative data collection) to minimize systematic errors .
Q. What in silico methods are effective for predicting the bioactivity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against target proteins (e.g., kinase domains), prioritizing halogen-bond interactions .
- QSAR models : Train on indazole derivatives with known IC values, using descriptors like electronegativity and polar surface area .
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~3.2), guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
